N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. AM1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis. Structurally, AM1172 is the “reversed” isomer of AM404, constructed using arachidonyl amine; this may account for its metabolic stability. In mouse cortical neurons, AM1172 blocked the uptake of tritiated AEA with an EC50 of about 1.5 µM.
AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis.
Brand Name: Vulcanchem
CAS No.: 251908-92-6
VCID: VC0518242
InChI: InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)
SMILES: CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

CAS No.: 251908-92-6

Cat. No.: VC0518242

Molecular Formula: C27H39NO2

Molecular Weight: 409.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide - 251908-92-6

Specification

CAS No. 251908-92-6
Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
IUPAC Name 4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide
Standard InChI InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)
Standard InChI Key XCWBOAHOJHPWLA-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNC(=O)C1=CC=C(C=C1)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural Characteristics

AM 1172 is a benzamide derivative featuring a 20-carbon polyunsaturated chain with four cis double bonds at positions 5, 8, 11, and 14. The 4-hydroxybenzamide group is linked to the eicosatetraenyl chain via an amine bond. This configuration contributes to its amphipathic properties, enabling interaction with both membrane-bound transporters and enzymatic targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₃₉NO₂
Molecular Weight409.6 g/mol
Physical AppearanceClear liquid
Solubility10 mg/mL in anhydrous ethanol
Storage Conditions-20°C, light-sensitive
Purity (HPLC)98.2%
TLC Rf Value0.8 (ethyl acetate)

The compound’s stability in ethanol solutions and sensitivity to light necessitate careful handling to prevent degradation . Nuclear magnetic resonance (¹H NMR) and mass spectrometry analyses confirm structural integrity, with spectral data matching theoretical predictions .

Pharmacological Activity

Anandamide Uptake Inhibition

AM 1172 potently inhibits cellular AEA uptake with an IC₅₀ range of 2.1–2.5 μM, outperforming early inhibitors like AM404 (IC₅₀ = 10 μM) . This activity occurs through competitive blockade of the putative anandamide membrane transporter (AMT), prolonging extracellular AEA levels and enhancing cannabinoid receptor signaling . Comparative studies demonstrate its superior metabolic stability over endogenous AEA, which is rapidly hydrolyzed by FAAH .

FAAH Inhibition

The compound exhibits moderate FAAH inhibition (Kᵢ = 3.18 μM), reducing hydrolysis of AEA and related fatty acid amides like palmitoylethanolamide (PEA). In cerebellar granule neurons, AM 1172 suppresses AEA hydrolysis (Kᵢ = 3 μM) and PEA hydrolysis (IC₅₀ = 36 μM), indicating substrate-dependent efficacy . This dual action—simultaneously blocking uptake and degradation—synergistically elevates endocannabinoid tone.

Cannabinoid Receptor Modulation

AM 1172 acts as a non-selective partial agonist at CB₁ and CB₂ receptors, with EC₅₀ values of 189 nM and 271 nM, respectively . While its receptor affinity is lower than full agonists like WIN55,212-2, this partial activity allows differential modulation of downstream signaling pathways. The compound’s efficacy varies across cell types, suggesting tissue-specific receptor coupling efficiency .

Table 2: Pharmacodynamic Profile

TargetActivityPotency (μM)
Anandamide TransporterInhibitorIC₅₀ 2.1–2.5
FAAHInhibitorKᵢ 3.18
CB₁ ReceptorPartial AgonistEC₅₀ 0.189
CB₂ ReceptorPartial AgonistEC₅₀ 0.271

Mechanism of Action in Endocannabinoid Signaling

Dual Inhibition Strategy

By concurrently targeting AEA uptake and FAAH, AM 1172 produces a biphasic effect on endocannabinoid signaling:

  • Transporter Blockade: Prevents AEA internalization, increasing extracellular concentrations available for receptor activation.

  • Enzymatic Inhibition: Reduces AEA catabolism, extending its half-life in synaptic and perisynaptic spaces .

This dual mechanism amplifies the spatial and temporal domains of CB₁-mediated retrograde signaling, particularly in neuroinflammatory and pain pathways .

Receptor-Level Interactions

The partial agonism at CB₁ and CB₂ receptors introduces functional selectivity. For example, AM 1172 activates Gαᵢ/o-coupled inhibition of adenylyl cyclase but shows limited efficacy in β-arrestin recruitment assays . This biased signaling profile may explain its reduced psychotropic effects compared to full agonists .

Comparative Pharmacological Analysis

Benchmarking Against Contemporary Inhibitors

A 2004 comparative study evaluated AM 1172 alongside four other AEA uptake inhibitors (AM404, VDM11, OMDM-2, UCM707) :

Table 3: Inhibitory Potency in AEA Accumulation

CompoundIC₅₀ (μM)Selectivity vs FAAH
AM 11722.47.6-fold
AM40410.02.1-fold
UCM7070.812.5-fold

While UCM707 showed greater potency, AM 1172 maintained better metabolic stability and lower off-target effects on cyclooxygenase-2 (COX-2) and lipoxygenase pathways .

Functional Selectivity in Neuronal Models

In cerebellar granule neurons, AM 1172’s inhibition of AEA hydrolysis (Kᵢ = 3 μM) was 12-fold more potent than its effect on PEA hydrolysis (IC₅₀ = 36 μM), suggesting preferential interaction with AEA-specific FAAH isoforms . This selectivity aligns with structural studies showing tighter binding to the FAAH-1 splice variant .

Research Applications and Limitations

Neuropharmacological Studies

AM 1172 has been employed to investigate:

  • Tonic vs. phasic endocannabinoid signaling in pain modulation

  • CB₁-dependent synaptic plasticity in hippocampal long-term depression

  • Glial-endocannabinoid interactions in neuroinflammatory models .

Therapeutic Implications

Preclinical studies suggest potential in:

  • Chronic pain conditions (via enhanced AEA signaling)

  • Anxiety disorders (modulating amygdala CB₁ activity)

  • Neurodegenerative diseases (reducing excitotoxicity via FAAH inhibition) .

Limitations and Discontinuation

Despite its utility, AM 1172’s commercial discontinuation in 2025 limits accessibility . Challenges include:

  • Light sensitivity requiring opaque storage containers

  • Non-selective CB receptor activation complicating data interpretation

  • Moderate FAAH inhibition compared to newer agents like PF-04457845 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator